molecular formula C13H11F2NO4 B2500521 5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 369398-68-5

5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B2500521
CAS RN: 369398-68-5
M. Wt: 283.231
InChI Key: YTDLIMYUZMIKNY-UHFFFAOYSA-N
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Description

The compound "5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione" is a derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione, which is a scaffold for various synthetic organic compounds. The structure suggests the presence of a difluorophenyl group attached to the dioxane dione core through an amino methylene linker. This type of compound is of interest due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the treatment of 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione with primary arylamines in dichloromethane at room temperature yields 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones in excellent yields . Although the specific synthesis of the compound is not detailed, the methodology could potentially be adapted for its synthesis by choosing the appropriate arylamine (3,4-difluorophenylamine in this case).

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit a planar conformation around the methylene linkage, with the potential for intramolecular hydrogen bonding between the amino group and the dione oxygen. The difluorophenyl group could influence the electronic properties of the molecule due to the electronegativity of the fluorine atoms. The crystal structures of similar compounds have been discussed, providing insights into their conformation and potential intermolecular interactions .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the amino group and the dioxane dione moiety. The amino group could participate in various chemical reactions, such as the formation of sulfoxide derivatives when treated with m-chloroperbenzoic acid . The dioxane dione core could be reactive towards nucleophiles and could be involved in the formation of cyano-quinolinones, as indicated by the synthesis of related compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione" are not provided, we can infer from related compounds that it would exhibit solid-state properties conducive to crystallography . The presence of the difluorophenyl group would likely increase the compound's lipophilicity compared to non-fluorinated analogs, potentially affecting its solubility and reactivity. The dioxane dione core is known to impart rigidity to the molecule, which could influence its melting point and stability.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Versatile Intermediates in Organic Synthesis : Compounds such as 5,5′-Methylene-bis(benzotriazole) have been identified as versatile intermediates for the preparation of metal passivators and light-sensitive materials. A practical and environmentally benign method for their synthesis showcases the importance of similar compounds in green chemistry (Gu, Yu, Zhang, & Xu, 2009) Read more.

  • Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers (OME) : OMEs, which are related to the broader family of ethers that might include derivatives similar to the compound of interest, are highlighted for their role as oxygenated fuels with reduced emissions. Research efforts are directed towards simplifying synthesis processes, indicating a demand for efficient production methods of such compounds (Baranowski, Bahmanpour, & Kröcher, 2017) Read more.

Applications in Material Science

  • Organic Light-Emitting Diodes (OLEDs) : The development of BODIPY-based materials for application in OLED devices shows the interest in organic semiconductors that might share structural features with the compound . These materials are explored for their potential as metal-free infrared emitters, indicating a trend towards the use of organic compounds in advanced optoelectronic applications (Squeo & Pasini, 2020) Read more.

Chemical Engineering and Environmental Applications

  • Conversion of Plant Biomass to Derivatives : Research on the conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, points towards sustainable sources for the chemical industry. The synthesis and application of HMF in producing monomers, polymers, and fuels highlight the potential of utilizing biomass-derived compounds in various sectors (Chernyshev, Kravchenko, & Ananikov, 2017) Read more.

Mechanism of Action

properties

IUPAC Name

5-[(3,4-difluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO4/c1-13(2)19-11(17)8(12(18)20-13)6-16-7-3-4-9(14)10(15)5-7/h3-6,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDLIMYUZMIKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC(=C(C=C2)F)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

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